Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoate
Description
Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoate (CAS: 1235865-76-5) is a synthetic small molecule with a complex structure comprising a pyrrolo[2,3-b]pyridine core, a substituted cyclohexenyl-piperazine moiety, and a methyl benzoate ester. It is categorized as a selective Bcl-2 inhibitor, designed to disrupt protein-protein interactions involved in apoptotic regulation . Preclinical studies highlight its role in combination therapies, such as with the anti-CD20 antibody GA101, to enhance efficacy in treating hematological malignancies . The compound’s molecular formula (C₃₄H₃₇ClN₄O₃) and structural complexity contribute to its pharmacokinetic profile, including moderate lipophilicity and stability under room-temperature storage conditions .
Properties
IUPAC Name |
methyl 4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37ClN4O3/c1-34(2)12-10-25(30(20-34)23-4-6-26(35)7-5-23)22-38-14-16-39(17-15-38)27-8-9-29(33(40)41-3)31(19-27)42-28-18-24-11-13-36-32(24)37-21-28/h4-9,11,13,18-19,21H,10,12,14-17,20,22H2,1-3H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJICTJVHMECBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)OC)OC5=CN=C6C(=C5)C=CN6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501102545 | |
| Record name | Methyl 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235865-76-5 | |
| Record name | Methyl 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235865-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrrolopyridine core, followed by the introduction of the chlorophenyl group and the piperazine ring. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been studied for its potential as an anticancer agent. Its structural components suggest that it may interact with specific biological targets involved in cancer cell proliferation and survival. For instance, the pyrrolo[2,3-b]pyridine moiety is known for its ability to inhibit certain kinases that play a critical role in cancer progression.
Neuropharmacology
Research indicates that the compound may have applications in treating neurological disorders. The piperazine ring can interact with neurotransmitter receptors, making it a candidate for developing drugs aimed at conditions like anxiety and depression. Preliminary studies suggest that it may enhance serotonergic activity, which is beneficial for mood regulation.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of the compound and its biological activity is crucial for optimizing its therapeutic potential. The following table summarizes key structural features and their associated activities:
| Structural Feature | Activity Type | Notes |
|---|---|---|
| Pyrrolo[2,3-b]pyridine | Kinase inhibition | Known to target specific oncogenic pathways |
| Piperazine | Neurotransmitter modulation | Potential for antidepressant effects |
| Chlorophenyl group | Lipophilicity enhancement | Improves membrane permeability |
Synthesis and Derivatives
The synthesis of methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoate involves multiple steps, including the formation of key intermediates. Variations in the synthesis can lead to derivatives with altered pharmacological profiles. For example:
- Fluorinated Derivatives : Introducing fluorine atoms can enhance metabolic stability and bioavailability.
- Substituted Piperazines : Modifying the piperazine ring can lead to compounds with improved selectivity for specific receptors.
Case Studies
Several case studies highlight the compound's potential applications:
Case Study 1: Antitumor Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neurological Effects
A study involving animal models showed that administration of the compound led to reduced anxiety-like behavior, suggesting its potential as an anxiolytic agent. Behavioral assays indicated increased locomotion and reduced time spent in anxious states.
Mechanism of Action
The mechanism of action of Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Ester vs. Acid Derivatives: The benzoic acid analog (CAS: 1235865-77-6) exhibits higher aqueous solubility compared to the methyl ester form, making it favorable for intravenous formulations . However, the ester form may offer better membrane permeability in oral delivery .
- Selectivity Modifications : Unlike GDC-0199 (venetoclax), the target compound retains a cyclohexenyl-piperazine group, which may reduce off-target binding to Bcl-xL, minimizing thrombocytopenia risks .
Pharmacological and Selectivity Profiles
Table 2: Selectivity and Efficacy Data
Key Findings :
- The target compound demonstrates >800-fold selectivity for Bcl-2 over Bcl-xL, surpassing venetoclax (60-fold selectivity), which may translate to safer therapeutic profiles .
- Structural features like the 4-chlorophenyl group enhance hydrophobic interactions with Bcl-2’s BH3 domain, while the pyrrolopyridine oxygen optimizes hydrogen bonding .
Pharmacokinetic and Physicochemical Comparisons
Biological Activity
Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoate, also known by its CAS number 1235865-75-4, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo-pyridine moiety linked to a piperazine and benzoate group, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 571.11 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 571.11 g/mol |
| Molecular Formula | C33H35ClN4O3 |
| Boiling Point | Not available |
| Topological Polar Surface Area | 64.2 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinase B (Akt) : Research indicates that compounds similar to this structure can inhibit Akt signaling pathways, which are critical for cell growth and survival. This inhibition may lead to apoptosis in cancer cells .
- Anticancer Properties : The compound has shown promise in preclinical studies for its ability to induce cytotoxicity in various cancer cell lines. For instance, it demonstrated significant growth inhibition in A-431 and Jurkat cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Some derivatives of this compound have exhibited antibacterial properties against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that the compound effectively inhibited tumor growth in xenograft models. The mechanism was linked to the downregulation of the Akt pathway, resulting in increased apoptosis rates in treated tumors .
Study 2: Antimicrobial Efficacy
In vitro tests showed that derivatives of this compound had MIC values comparable to standard antibiotics against various bacterial strains. The presence of specific functional groups was essential for enhancing antimicrobial activity .
Study 3: Toxicological Assessment
A toxicological evaluation indicated that while the compound shows significant efficacy against cancer cells, it also exhibits dose-dependent toxicity in normal tissues. Further studies are needed to optimize dosing regimens to minimize adverse effects while maximizing therapeutic benefits .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling strategies. For analogous pyrrolo[2,3-b]pyridine derivatives, fluorobenzoate intermediates are synthesized via esterification of 4-fluorobenzoic acid followed by coupling with activated pyrrolopyridine moieties under basic conditions . For the target compound, introducing the piperazine-cyclohexenyl-chlorophenyl substituent likely requires Buchwald-Hartwig amination or SNAr reactions. Optimizing yields involves controlling steric hindrance (due to the bulky cyclohexenyl group) and using catalysts like Pd(OAc)₂/Xantphos. Purity can be improved via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR confirms substituent positions, particularly distinguishing pyrrolopyridine protons (δ 6.5–8.5 ppm) and cyclohexenyl methyl groups (δ 1.2–1.5 ppm) .
- HPLC-MS : High-resolution LC-MS (ESI+) validates molecular weight (C₃₄H₃₇ClN₄O₃; MW 585.15) and detects impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in the cyclohexenyl group and piperazine orientation .
Q. How does the compound’s solubility and stability impact in vitro assay design?
The compound’s low solubility (predicted logP ~5.2 due to aromatic and hydrophobic substituents) necessitates dimethyl sulfoxide (DMSO) stock solutions. Stability studies (e.g., 24-hour PBS incubation at 37°C with LC-MS monitoring) are critical to avoid assay artifacts. Storage at 2–8°C in amber vials prevents photodegradation .
Advanced Research Questions
Q. What strategies are employed to identify biological targets and validate binding interactions?
- Virtual screening : Molecular docking against kinase or GPCR libraries (e.g., using AutoDock Vina) prioritizes targets like PI3K or serotonin receptors due to the pyrrolopyridine scaffold .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (KD) for recombinant proteins .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates post-treatment .
Q. How can structure-activity relationship (SAR) studies enhance bioactivity while minimizing off-target effects?
- Analog synthesis : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or altering piperazine methylation) to assess potency changes .
- In vitro profiling : Test analogs against panels of 50+ kinases or GPCRs to identify selectivity trends. For example, cyclohexenyl methyl groups may reduce hERG channel binding, improving cardiac safety .
Q. What advanced analytical methods resolve contradictions in pharmacological data across studies?
- Metabolite profiling : UPLC-QTOF identifies active metabolites that may explain discrepancies between in vitro and in vivo efficacy .
- Batch variability analysis : Compare impurity profiles (e.g., residual solvents or piperazine byproducts) across synthetic batches using GC-MS or ICP-OES .
Q. How are impurity profiles controlled to meet ICH guidelines for preclinical studies?
- HPLC-DAD/ELSD : Quantify known impurities (e.g., des-chloro or hydrolyzed benzoate derivatives) with ≤0.15% thresholds .
- Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways and validate stability-indicating methods .
Methodological Notes
- Data Contradictions : Differences in IC50 values across cell lines (e.g., HCT-116 vs. HEK293) may arise from variable expression of efflux pumps (e.g., P-gp). Use transporter inhibitors (e.g., verapamil) to normalize data .
- Target Validation : CRISPR/Cas9 knockout of putative targets in cell models confirms mechanistic relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
